5-methyl-N-(2-methylphenyl)-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a bicyclic core combining triazole and pyrimidine rings. Key structural features include:
- Position 7: A 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing and lipophilic properties.
- Position 5: A methyl group, enhancing metabolic stability compared to bulkier substituents.
Synthesis likely involves multi-component reactions, as seen in analogous compounds (e.g., condensation of aldehydes, triazole derivatives, and β-ketoamides under acidic conditions) . The trifluoromethyl group at position 7 may be introduced via aromatic substitution or by employing 4-(trifluoromethyl)benzaldehyde as a precursor.
Properties
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c1-12-5-3-4-6-16(12)28-19(30)17-13(2)27-20-25-11-26-29(20)18(17)14-7-9-15(10-8-14)21(22,23)24/h3-11,18H,1-2H3,(H,28,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINYMFQBNPPWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-(2-methylphenyl)-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole-pyrimidine class of compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 396.38 g/mol
Anti-inflammatory Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated potent inhibition of COX-2 activity with an IC value comparable to that of celecoxib, a standard anti-inflammatory drug. The IC values were reported as follows:
This suggests that the compound may share similar mechanisms of action in reducing inflammation.
Anticancer Activity
The anticancer potential of triazolo-pyrimidine derivatives has been extensively studied. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the cytotoxicity of similar compounds:
| Compound | Cancer Cell Line | IC (μM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 2.38 - 3.77 | |
| Compound B | RT-112 (Bladder) | 3.00 - 4.50 | |
| 5-methyl-N-(2-methylphenyl)-... | MCF-7 (Breast) | Not yet tested | N/A |
The exact IC values for the compound are yet to be determined; however, its structural similarity to known active compounds suggests potential efficacy.
Structure-Activity Relationship (SAR)
The biological activity of triazole-pyrimidine derivatives is often influenced by their structural features. Key factors include:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances activity.
- Hydrophobic Interactions : Bulky lipophilic groups tend to improve binding affinity to biological targets.
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats showed that derivatives similar to the compound exhibited significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac.
- Case Study on Anticancer Activity : In a study evaluating various triazole derivatives against human cancer cell lines, specific modifications in the pyrimidine ring were associated with enhanced cytotoxicity, indicating potential pathways for further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound with structurally similar analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings from Comparative Analysis
Electron-donating groups (e.g., 3,4,5-trimethoxyphenyl in 5a) may enhance interactions with polar enzyme active sites, as seen in antifungal activity .
Carboxamide Substituent Influence: N-(2-Methylphenyl) (o-tolyl) in the target compound introduces steric hindrance, which could modulate selectivity for receptor subtypes (e.g., cannabinoid CB2 vs. CB1 receptors) . N-(4-Methoxyphenyl) in ’s compound increases solubility but reduces lipophilicity, highlighting a trade-off in pharmacokinetics .
Position 2 Modifications: Amino groups (e.g., in 5a and 5t) may facilitate hydrogen bonding with biological targets, while 2-thienyl () introduces conjugated π-systems for light-sensitive applications .
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous carboxamides, such as microwave-assisted one-pot reactions (e.g., 43–66% yields in ) .
- The 4,7-dihydro core is prone to oxidative aromatization, which can be controlled using nitroalkane additives () .
Biological Performance: Anti-tubercular activity: Triazolopyrimidines with fluorophenyl groups (e.g., ’s compound 13) show MIC values <1 µg/mL, suggesting the target’s CF.="" could="" enhance="" group="" li="" potency="" sub>=""> Cannabinoid receptor modulation: N-Cyclohexyl carboxamides () exhibit nanomolar affinity for CB2, implying the target’s o-tolyl group may confer similar selectivity .
Structure-Activity Relationship (SAR) Trends :
- Lipophilicity : CF3 > OMe > H, correlating with enhanced membrane permeability.
- Steric effects : Bulky N-substituents (e.g., o-tolyl) reduce off-target interactions but may lower solubility.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 5-methyl-N-(2-methylphenyl)-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving 3-amino-1,2,4-triazoles, substituted aldehydes, and acetoacetamide derivatives. For example, microwave-assisted MCRs enable rapid assembly of the triazolopyrimidine core under solvent-free conditions, achieving yields >80% . Alternative protocols use catalysts like TMDP (tetramethyldiamidophosphoric acid) in ethanol/water mixtures, which avoid toxic reagents like piperidine .
Q. How can the triazolopyrimidine core structure and substituent positions be confirmed experimentally?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity. For instance, the ¹H NMR signal of the C(2)-H proton in the triazole ring appears as a singlet at δ ~8.0 ppm, while the dihydropyrimidine protons resonate as doublets between δ 3.5–5.0 ppm . X-ray crystallography further resolves stereochemistry, such as the chair conformation of the dihydropyrimidine ring and para-substituent orientation .
Q. What solvents and reaction conditions optimize yield and purity during synthesis?
- Answer : Polar aprotic solvents (e.g., DMF) enhance reaction rates in MCRs, while ethanol/water mixtures improve solubility of aryl aldehyde precursors. Catalytic TMDP in molten states reduces byproducts compared to solution-phase methods . Reaction temperatures >100°C are required for cyclocondensation, but microwave irradiation reduces reaction times from hours to minutes .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl vs. hydroxyl substituents) impact biological activity?
- Answer : The trifluoromethyl group at the para position of the phenyl ring enhances metabolic stability and hydrophobic interactions with enzyme targets (e.g., Plasmodium falciparum DHODH) compared to hydroxyl groups, which increase solubility but reduce target affinity. For example, replacing -CF₃ with -OH in analogous triazolopyrimidines decreased anti-parasitic EC₅₀ values by 10-fold .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for triazolopyrimidine derivatives?
- Answer : Contradictions often arise from substituent-dependent conformational changes. For example, N-alkylation at the pyrimidine N(4) position can sterically hinder binding to DHODH, despite improving solubility. Use hybrid methods (e.g., molecular docking combined with NMR titration) clarifies whether reduced activity stems from steric effects or altered electronic profiles .
Q. How can structure-guided optimization improve selectivity against off-target kinases?
- Answer : X-ray co-crystallography of the compound with human kinases (e.g., EGFR) identifies critical hydrogen bonds between the carboxamide group and kinase backbones. Introducing bulky substituents (e.g., pentafluorosulfanyl) at the phenyl ring disrupts these interactions, reducing off-target binding while retaining PfDHODH inhibition .
Q. What methodologies validate the compound’s mechanism of action in cellular assays?
- Answer : Isotope-labeling (e.g., ³H-uridine incorporation) quantifies DHODH inhibition by measuring pyrimidine biosynthesis suppression. Parallel assays using PfDHODH-knockout parasites confirm target specificity. For kinase targets, phosphoproteomic profiling (e.g., LC-MS/MS) identifies downstream phosphorylation changes .
Key Methodological Notes
- Synthetic Challenges : Avoid using piperidine due to regulatory restrictions; TMDP is a safer alternative .
- Data Interpretation : Use quantum mechanical calculations (e.g., DFT) to model substituent effects on electronic density and binding affinity .
- Biological Assays : Include positive controls (e.g., DSM265 for PfDHODH) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
